molecular formula C23H31N5O2 B12241026 4-({4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one

4-({4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B12241026
M. Wt: 409.5 g/mol
InChI Key: PTFMBPBKOUMYDG-UHFFFAOYSA-N
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Description

4-({4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of cyclopropyl, oxan, pyrimidinyl, piperazinyl, and dihydropyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and oxan groups. The piperazine ring is then attached, and finally, the dihydropyridinone moiety is incorporated. Each step requires specific reagents and conditions, such as the use of strong bases, catalysts, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-({4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-({4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-amine
  • tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate

Uniqueness

4-({4-[2-Cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H31N5O2

Molecular Weight

409.5 g/mol

IUPAC Name

4-[[4-[2-cyclopropyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one

InChI

InChI=1S/C23H31N5O2/c1-26-7-4-17(14-22(26)29)16-27-8-10-28(11-9-27)21-15-20(18-5-12-30-13-6-18)24-23(25-21)19-2-3-19/h4,7,14-15,18-19H,2-3,5-6,8-13,16H2,1H3

InChI Key

PTFMBPBKOUMYDG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCN(CC2)C3=NC(=NC(=C3)C4CCOCC4)C5CC5

Origin of Product

United States

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